Defined 2-Benzyloxy-5-Methoxy Substitution Pattern Versus Regioisomers
This compound (CAS 1236768-61-8) features a distinct 2-benzyloxy-5-methoxy substitution pattern on the phenylboronic acid core. This is in direct contrast to its closest commercially available regioisomer, [5-(Benzyloxy)-2-methoxyphenyl]boronic acid (CAS 2051586-00-4), which possesses a 5-benzyloxy-2-methoxy substitution pattern [1]. The specific placement of functional groups dictates the molecule's electronic and steric environment, directly influencing its reactivity in cross-coupling reactions and the properties of downstream products. A derivative containing the 2-benzyloxy-5-methoxyphenyl moiety has been reported with a potent IC50 of 96 nM against Dihydrofolate reductase, underscoring the potential biological relevance of this precise substitution pattern [2].
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 2-Benzyloxy-5-methoxy (CAS 1236768-61-8) |
| Comparator Or Baseline | [5-(Benzyloxy)-2-methoxyphenyl]boronic acid (CAS 2051586-00-4) [1] |
| Quantified Difference | Different regioisomer; exact positional isomer |
| Conditions | Structural analysis (SMILES/IUPAC name comparison) |
Why This Matters
For synthetic programs aiming to produce a specific regioisomeric target or explore structure-activity relationships, the use of the correct isomer is non-negotiable for obtaining meaningful and reproducible results.
- [1] PubChem. [5-(Benzyloxy)-2-methoxyphenyl]boronic acid - Compound Summary. CID 75537210, CAS 2051586-00-4. View Source
- [2] BindingDB. Entry for BDBM50315178: N-(3-(2-(benzyloxy)-5-methoxyphenyl)...) with IC50 96 nM against Dihydrofolate reductase. View Source
